molecular formula C6H13NO5 B8811601 2-Amino-2-Deoxy-Hexose CAS No. 686298-83-9

2-Amino-2-Deoxy-Hexose

Cat. No.: B8811601
CAS No.: 686298-83-9
M. Wt: 179.17 g/mol
InChI Key: MSWZFWKMSRAUBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-deoxy-hexose is a fundamental class of amino sugar monosaccharides that serve as critical building blocks in glycobiology and pharmaceutical research . These compounds, which include D-glucosamine and D-galactosamine, are essential components of biological structures such as polysaccharides and glycoproteins . D-Galactosamine, for instance, is a known hepatotoxin and is used in research to model hepatitis in animals . Its acetylated form, N-acetyl-D-galactosamine, is an integral part of chondroitin sulfate, a glycosaminoglycan abundant in cartilage, and is also found in blood group antigens and glycosphingolipids . The biosynthesis of deoxyhexoses, a category that includes 2-amino-2-deoxyhexoses, often begins with the conversion of a nucleotidyl diphosphohexose to a 4-keto-6-deoxyhexose intermediate . This key intermediate acts as a branch point for the synthesis of various deoxy and amino sugars . In a research setting, access to orthogonally protected derivatives of 2-amino-2-deoxyhexoses is crucial for the chemical synthesis of complex glycoconjugates . These synthons enable the study of carbohydrate-protein interactions and the development of new therapeutic agents. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

686298-83-9

Molecular Formula

C6H13NO5

Molecular Weight

179.17 g/mol

IUPAC Name

3-amino-6-(hydroxymethyl)oxane-2,4,5-triol

InChI

InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2

InChI Key

MSWZFWKMSRAUBD-UHFFFAOYSA-N

SMILES

C(C1C(C(C(C(O1)O)N)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)N)O)O)O

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies of 2 Amino 2 Deoxy Hexoses

Classical Synthetic Approaches to 2-Amino-2-Deoxy-Hexose Isomers

Traditional methods for the synthesis of this compound isomers often rely on the transformation of readily available sugar precursors through a series of well-established chemical reactions. These approaches, while sometimes lengthy, provide access to a wide range of aminosugar stereoisomers.

A well-established method for introducing an amino group at the C-2 position of a hexose (B10828440) involves the use of glycals, which are cyclic enol ether derivatives of monosaccharides. This approach typically begins with the electrophilic addition of nitrosyl chloride (NOCl) across the double bond of a protected glycal, such as tri-O-acetyl-D-glucal or tri-O-acetyl-D-galactal.

The reaction proceeds through the formation of a 2-nitroso-glycosyl chloride adduct. This intermediate is then converted into a more stable oxime derivative at the C-2 position. The final step involves the reduction of this oxime to an amine, which, after deprotection, yields the hydrochloride salt of the corresponding this compound. For example, this sequence of reactions can be used to prepare D-glucosamine and D-mannosamine from tri-O-acetyl-D-glucal, and D-galactosamine and D-talosamine from tri-O-acetyl-D-galactal acs.org. The stereochemical outcome of the initial addition and subsequent reduction steps determines the final configuration of the aminosugar.

The Kiliani-Fischer synthesis is a classical method for elongating the carbon chain of an aldose by one carbon atom. This methodology can be adapted to prepare 2-amino-2-deoxy-hexoses from aldopentoses. The process begins with the reaction of an aldopentose, such as D-arabinose, with cyanide (typically NaCN) researcher.life. This nucleophilic addition to the aldehyde carbonyl group forms two diastereomeric cyanohydrins researcher.lifesemanticscholar.org.

The nitrile groups of the separated cyanohydrins are then catalytically hydrogenated, typically using a poisoned catalyst like palladium on barium sulfate (B86663) (Pd-BaSO₄), to form an imine. This imine is subsequently hydrolyzed in situ to yield the corresponding hexoses semanticscholar.org. A critical modification for aminosugar synthesis involves the reductive amination of the intermediate keto-sugar or the direct manipulation of the cyanohydrin to introduce the amino group at C-2. This chain elongation method results in the formation of two C-2 epimers, which are diastereomeric sugars differing only in the configuration at the newly formed chiral center researcher.life. For instance, applying this synthesis to D-arabinose can lead to a mixture of D-glucose and D-mannose derivatives, which can then be further functionalized to their amino counterparts researcher.life.

Beyond glycals and chain-elongation methods, various other sugar precursors can be converted into 2-amino-2-deoxy-hexoses. A common strategy is the nucleophilic displacement of a suitable leaving group at the C-2 position of a sugar derivative. This often involves activating a hydroxyl group at C-2, for example, by converting it into a triflate or tosylate. Subsequent reaction with a nitrogen nucleophile, such as sodium azide (B81097) (NaN₃), introduces the azido (B1232118) group with inversion of configuration (an Sₙ2 reaction). The azido group is a stable precursor to the amine and can be reduced in a later step, for instance, by catalytic hydrogenation nih.gov.

Epoxides are also valuable precursors. Ring-opening of a 2,3-epoxide with a nitrogen nucleophile can provide regioselective access to the C-2 amino functionality. Furthermore, enzymatic methods are gaining prominence. For example, epimerases can be used to interconvert the stereochemistry at specific positions. While often applied to sugar nucleotides, these enzymes can be harnessed to convert a more common sugar into a rarer epimer, which can then be chemically converted to the desired aminosugar universityofgalway.ieresearchgate.net.

Stereoselective Glycosylation Methodologies for 2-Amino-2-Deoxy-Hexosides

The formation of the glycosidic bond is a critical step in the synthesis of glycoconjugates. Achieving high stereoselectivity at the anomeric center (C-1) is paramount, leading to either α (1,2-cis) or β (1,2-trans) linkages. The presence of the amino group at C-2 significantly influences the outcome of this reaction.

The stereochemical outcome of a glycosylation reaction is largely dictated by the nature of the protecting group at the C-2 position.

Synthesis of 1,2-trans-Glycosides (β-linkages): The formation of 1,2-trans-glycosides is reliably achieved through neighboring group participation nih.govnih.gov. When the C-2 amino group is protected with an acyl-type group (e.g., acetyl, benzoyl, or phthalimido), it can participate in the reaction mechanism. Upon activation of the anomeric leaving group, the carbonyl oxygen of the C-2 acyl group attacks the anomeric center, forming a stable cyclic oxazolinium or related intermediate. This intermediate shields the α-face of the sugar, forcing the incoming glycosyl acceptor (nucleophile) to attack from the β-face, resulting exclusively in the 1,2-trans product nih.gov.

Synthesis of 1,2-cis-Glycosides (α-linkages): The synthesis of 1,2-cis-glycosides is significantly more challenging because it requires the suppression of neighboring group participation researchgate.net. This is achieved by using "non-participating" protecting groups on the C-2 amine. Common non-participating groups include the azido group (-N₃), carbamates like trichloroethoxycarbonyl (Troc), and cyclic protecting groups such as a 2,3-oxazolidinone nih.govnih.govnih.gov. Without the directing effect of a participating group, the stereochemical outcome is governed by other factors, including the anomeric effect, which generally favors the formation of the α-glycoside nih.gov. However, achieving high α-selectivity often requires careful optimization of the glycosyl donor, acceptor, promoter, and reaction conditions.

The choice of protecting groups on the glycosyl donor and the promoter used to activate the anomeric leaving group are critical variables that profoundly influence the yield and stereoselectivity of glycosylation.

The C-2 protecting group has the most direct impact. Participating groups like N-acetyl or N-phthalimido almost exclusively yield β-glycosides. In contrast, non-participating groups are essential for α-glycoside synthesis. The azido group is widely used as it is a small, non-participating precursor to the amine. Cyclic protecting groups, such as an N-benzyl-2,3-oxazolidinone, can lock the conformation of the pyranose ring and promote high α-selectivity nih.gov.

The protecting groups at other positions (C-3, C-4, C-6) also exert an influence, often through steric or electronic effects that can alter the reactivity of the glycosyl donor or influence the conformation of the key reaction intermediates. For instance, bulky silyl (B83357) protecting groups at C-6 can sometimes enhance α-selectivity nih.gov.

The choice of promoter, typically a Lewis acid, is also crucial. Promoters like Trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf), Boron trifluoride etherate (BF₃·OEt₂), and various thiophilic promoters (for thioglycoside donors) such as N-Iodosuccinimide (NIS) in combination with a catalytic amount of a strong acid (e.g., TfOH) are commonly employed. The nature of the promoter can affect the lifetime and structure of the reactive intermediate (e.g., oxocarbenium ion vs. covalent glycosyl triflate), which in turn impacts the stereochemical outcome.

The interplay between the donor's protecting groups, the promoter, the solvent, and the temperature determines the delicate balance between Sₙ1 and Sₙ2 reaction pathways at the anomeric center, ultimately dictating the α/β ratio of the glycosidic product.

Below are interactive tables summarizing the effect of different protecting groups and promoters on the stereoselectivity of glycosylation reactions involving this compound donors.

Table 1: Influence of C-2 Protecting Group on Glycosylation Stereoselectivity This table illustrates how the choice of protecting group on the C-2 amino function directs the stereochemical outcome of the glycosylation.

C-2 Protecting GroupTypePredominant ProductMechanism
N-Acetyl (NAc)Participatingβ (1,2-trans)Neighboring Group Participation
N-Phthalimido (NPhth)Participatingβ (1,2-trans)Neighboring Group Participation
Azido (N₃)Non-participatingα (1,2-cis)Anomeric Effect / Sₙ2
Trichloroethoxycarbonyl (Troc)Non-participatingα (1,2-cis)Anomeric Effect / Sₙ2
2,3-OxazolidinoneNon-participatingα (1,2-cis)Conformational Constraint

Table 2: Effect of Promoter and Donor System on Glycosylation Outcome This table provides examples of specific glycosylation reactions, highlighting the interplay between the glycosyl donor, promoter, and the resulting stereoselectivity.

Glycosyl DonorC-2 GroupPromoter SystemAcceptorα:β RatioReference Insight
Glucosyl BromideN-PhthalimidoSilver TriflatePrimary Alcohol>1:99 (β)Strong neighboring group participation leads to excellent β-selectivity.
Galactosyl ThioglycosideAzidoNIS / TfOHSecondary Alcohol~4:1 (α)Non-participating azido group allows the anomeric effect to favor the α-product.
Glucosyl TrichloroacetimidateAzidoTMSOTfPrimary Alcohol~5:1 (α)A common and effective system for synthesizing 1,2-cis-aminoglycosides.
Glucosamine (B1671600) Donor2,3-OxazolidinonePhenylsulfenyltriflate (PST)Secondary Alcohol>20:1 (α)The rigid oxazolidinone ring strongly directs the formation of the α-linkage nih.gov.
GalNAc Donor4-Benzoyl, 6-TBDPSNIS / TfOHPrimary Alcohol1:6 (β)Remote acyl group at C-4 can influence selectivity, favoring the β-anomer in this case nih.gov.

Transition Metal-Catalyzed Glycosylation Approaches (e.g., Nickel-Catalyzed)

Transition metal catalysis has emerged as a powerful tool for achieving stereoselective glycosylation, particularly for the challenging synthesis of 1,2-cis-2-aminoglycosides. nih.govnih.gov Nickel-catalyzed methods, in particular, have demonstrated significant success in overcoming the limitations of traditional Lewis acid-promoted pathways where the basic nitrogen of the amino sugar can competitively coordinate with the promoter. nih.gov

A prominent strategy involves the use of C(2)-N-para-(methoxy)benzylideneamino donors in conjunction with a nickel catalyst. nih.gov This approach, developed by Nguyen's group, has proven effective for the formation of 1,2-cis-2-aminoglycosides. nih.gov The benzylidene group at the C(2)-amino position serves a dual role as both a protecting group and a directing group in the nickel-catalyzed reaction. nih.gov The mechanism of this nickel-catalyzed 1,2-cis-2-amino glycosylation is a key aspect of its success. nih.govresearchgate.net This methodology has shown broad applicability with a variety of C(2)-aminoglycosyl donors and acceptors, consistently providing excellent α-selectivity. uiowa.edu

The utility of nickel-catalyzed glycosylation extends to the coupling of glycosyl donors with less reactive acceptors, such as D-glucuronic acid derivatives, which typically result in low yields and poor selectivity under conventional conditions. nih.gov The nickel-catalyzed approach has been shown to provide the desired disaccharides in moderate-to-good yields with high α-selectivity. nih.gov Furthermore, the compatibility of this strategy with thioglycoside acceptors, which are stable under various glycosylation conditions, facilitates the multistep synthesis of complex oligosaccharides and glycoconjugates. nih.gov

Recent advancements have also explored photoredox and nickel dual catalysis for the C-glycosylation of amino acids and peptides, highlighting the expanding scope of nickel-catalyzed methodologies in glycoconjugate synthesis. thieme-connect.com Additionally, nickel-catalyzed reductive hydroglycosylation of alkynyl glycosides with glycosyl bromides offers a straightforward route to C-linked oligosaccharides. acs.org

Utilizing Ring-Fused Oxazolidinone Derivatives as Glycosyl Donors

Ring-fused 2,3-oxazolidinone derivatives of 2-amino-2-deoxy-thioglycosides have proven to be versatile and effective glycosyl donors for stereoselective glycosylation. nih.govresearchgate.netnih.gov This strategy offers simultaneous protection of the 2-N and 3-O positions, streamlining the synthetic process. nih.gov The stereochemical outcome of the glycosylation can be controlled to selectively produce either 1,2-trans or 1,2-cis glycosides, depending on the reaction conditions and the nature of the glycosyl acceptor. researchgate.netresearchgate.net

In 2001, Kerns and coworkers introduced a method using a 2,3-trans-oxazolidinone as a protective group that directs high α-selectivity in glycosylation reactions. nih.gov The coupling of these donors with various acceptors in the presence of phenylsulfenyltriflate (PST) and 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) yields α-linked glycosides in high yields. nih.gov Ito and co-workers further developed this approach, using an N-benzyl-2N,3O-oxazolidinone thioglycoside as a highly α-directing glycosyl donor. nih.gov They observed that the stereoselectivity could be enhanced by using a mixture of toluene (B28343) and 1,4-dioxane as the solvent, particularly with less-reactive secondary alcohol acceptors. nih.gov

A pre-activation protocol developed by Ye's group for both α- and β-stereoselective glycosylation of glucosamine donors utilizes an oxazolidinone-protected donor. nih.gov This method allows for controlled stereoselectivity by the addition of specific additives. For instance, 2,4,6-Tri-tert-butylpyrimidine (B1306805) (TTBP) acts as a β-directing additive, while thiophene promotes α-selectivity. researchgate.net Bifunctional additives like tetrabutyl ammonium iodide (TBAI) can direct the reaction towards either anomer depending on the amount used. researchgate.net

Cesium carbonate-mediated anomeric O-alkylation of a 2N,3O-oxazolidinone-protected D-mannosamine lactol with sugar-derived triflates has also been developed for the stereoselective synthesis of 2-amino-2-deoxy-β-D-mannosides. nih.gov This method has been successfully applied to the synthesis of the trisaccharide repeating unit of Streptococcus pneumoniae 19F polysaccharide. nih.gov

Synthesis of Modified this compound Analogs and Derivatives

The synthesis of modified this compound analogs is crucial for exploring their biological functions and developing new therapeutic agents. Modifications often involve the introduction of halogens, alteration of the N-acetyl group, conjugation with amino acids, and the removal of hydroxyl groups.

Synthesis of Halogenated this compound Analogs

Halogenated analogs of 2-amino-2-deoxy-hexoses are of significant interest due to the unique properties conferred by the halogen atoms, which can modulate biological activity. The synthesis of these analogs often involves nucleophilic substitution reactions.

A general strategy for synthesizing multiply fluorinated N-acetyl-ᴅ-glucosamine and ᴅ-galactosamine analogs has been described, starting from deoxyfluorinated 1,6-anhydro-2-azido-β-ᴅ-hexopyranose precursors. nih.gov These precursors undergo a ring-opening reaction with phenyl trimethylsilyl sulfide to yield multiply fluorinated glucosazide and galactosazide thioglycosides. nih.gov Subsequent nucleophilic deoxyfluorination at C4 and C6 using diethylaminosulfur trifluoride (DAST), followed by thioglycoside hydrolysis and conversion of the azide to an acetamide, completes the synthesis. nih.gov

The synthesis of various pyran interhalide analogues of D-galactose, D-mannose, D-talose, and D-glucose has also been reported. nih.gov For most of these analogs, a robust halogeno-divergent strategy was employed. nih.gov However, for the synthesis of glucose interhalides, a different approach was necessary, involving the cleavage of the 1,6-anhydro bridge prior to the deoxyhalogenation step to prevent the formation of by-products. nih.gov

Preparation of N-Acetylated this compound Derivatives

N-acetylation is a common modification of 2-amino-2-deoxy-hexoses, and various methods have been developed for this purpose. A simplified and cost-effective method for preparing N-acetyl-D-glucosamine involves treating a methanolic suspension of D-glucosamine hydrochloride with sodium methoxide to generate a supersaturated solution of D-glucosamine. kyoto-u.ac.jp Subsequent treatment with acetic anhydride (B1165640) at room temperature readily affords N-acetyl-D-glucosamine in high yield and purity. kyoto-u.ac.jp This method has also been successfully applied to the N-acetylation of D-galactosamine. kyoto-u.ac.jp

Other established methods for N-acetylation include the use of silver acetate and acetic anhydride in methanol (B129727), acetylation in N,N-dimethylformamide at low temperatures, and treatment with acetic anhydride in the presence of an ion-exchange resin like Dowex-1. kyoto-u.ac.jp The synthesis of mono- and di-N-alkylated derivatives of 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy-β-D-glucose has been achieved through reductive alkylation of per-O-acetyl-d-glucosamine. nih.gov

Chemical Synthesis of Glycosyl-α-Amino Acid Conjugates

The synthesis of glycosyl-α-amino acid conjugates is essential for the construction of glycopeptides and for studying carbohydrate-protein interactions. One approach involves the reaction of α-metallated ethyl isocyanoacetate with a protected mannonolactone to produce an enamine intermediate. rsc.org Subsequent hydrogenation and acidic hydrolysis yield the desired (β-D-mannofuranosyl)glycines. rsc.org

Another strategy focuses on the synthesis of O-glycosyl α-aminooxy acid derivatives as building blocks for glycopeptide mimics. mdpi.com For instance, both (2R)- and (2S)-aminooxy analogues of β-O-glucosylserine have been stereoselectively synthesized from sn-(3-β-O-glucosyl)glycerol. mdpi.com These building blocks can then be incorporated into peptide chains. mdpi.com Additionally, α-C-glycosyl aminooxy acid derivatives can be prepared from α-C-allyl glucosides through a sequence of dihydroxylation, selective tritylation, Mitsunobu reaction, detritylation, and oxidation. mdpi.com

Deoxy-Analogs of N-Acetyl-D-Glucosamine

The synthesis of deoxy-analogs of N-acetyl-D-glucosamine provides valuable probes for studying the roles of specific hydroxyl groups in biological processes. A scalable synthesis of versatile rare deoxyamino sugar building blocks, such as 1,3,4-tri-O-acetyl-2-amino-2,6-dideoxy-β-D-glucopyranose and allyl 2-amino-2,6-dideoxy-β-D-glucopyranoside, has been developed from D-glucosamine hydrochloride. acs.org These intermediates can be used to access a variety of orthogonally protected rare deoxyamino hexopyranosides, including fucosamine, quinovosamine, and bacillosamine. acs.org

The synthesis of 4-deoxy-4-fluoro analogues of 2-acetamido-2-deoxy-D-glucose and 2-acetamido-2-deoxy-D-galactose has also been reported. researchgate.net These compounds have been evaluated as inhibitors of glycosaminoglycan biosynthesis. researchgate.net

Data Tables

Table 1: Transition Metal-Catalyzed Glycosylation of 2-Amino-2-Deoxy-Hexoses

Catalyst System Glycosyl Donor Acceptor Type Key Features
Nickel Catalyst C(2)-N-para-(methoxy)benzylideneamino donor Various, including D-glucuronic acid derivatives High α-selectivity for 1,2-cis-glycosides. nih.gov
Photoredox/Nickel Dual Catalysis Not specified Amino acids and peptides C-glycosylation. thieme-connect.com

Table 2: Glycosylation using Ring-Fused Oxazolidinone Donors

Donor Type Promoter/Conditions Stereoselectivity
2,3-trans-oxazolidinone thioglycoside PST, DTBMP High α-selectivity. nih.gov
N-benzyl-2N,3O-oxazolidinone thioglycoside Toluene/1,4-dioxane solvent mixture Improved α-selectivity with secondary alcohols. nih.gov
Oxazolidinone-protected donor (pre-activation) TTBP (additive) β-directing. researchgate.net
Oxazolidinone-protected donor (pre-activation) Thiophene (additive) α-directing. researchgate.net

Table 3: Synthesis of Halogenated this compound Analogs

Target Analog Key Reagents Synthetic Strategy
Multiply fluorinated N-acetyl-ᴅ-glucosamine/galactosamine DAST Nucleophilic deoxyfluorination. nih.gov
Pyran interhalide analogues of various hexoses Not specified Halogeno-divergent strategy. nih.gov

Novel Synthetic Methodologies for 2-Amino-2-Deoxy-Hexoses

Recent advancements in synthetic organic chemistry have led to the development of powerful new methods for the construction of 2-amino-2-deoxy-hexoses. These approaches often provide improved stereocontrol, milder reaction conditions, and access to a broader range of derivatives compared to classical methods.

Sulfamate-Tethered Aza-Wacker Cyclization Strategy

A novel and efficient strategy for the synthesis of 2-amino-2-deoxyhexoses utilizes a sulfamate-tethered aza-Wacker cyclization as the key step. This methodology provides a unique approach for assembling protected d-galactosamine synthons, departing from the conventional reliance on glycals or hexoses as starting materials. acs.orgnih.govnih.govnih.govresearchgate.net The synthesis commences from the readily available d-erythrono-1,4-lactone. acs.orgnih.govnih.gov

The intramolecular aza-Wacker reaction is a powerful tool for the site-selective amination of olefins. nih.govmdpi.com In this specific application, the sulfamate group acts as a tether, directing the intramolecular cyclization to form the desired amino sugar scaffold with high diastereoselectivity. frontiersin.org This strategy has been successfully applied to the enantioselective total syntheses of natural products like (+)-kasugamycin and (+)-kasuganobiosamine, underscoring its utility in constructing complex nitrogen-containing molecules. frontiersin.org The reaction typically proceeds under palladium catalysis, with conditions optimized to favor the formation of the desired cyclic product. nih.gov

The key advantages of this strategy include the use of a non-traditional starting material, which allows for the synthesis of 2-amino-2-deoxyhexoses with protection patterns that are difficult to obtain through conventional routes. acs.orgnih.govnih.govresearchgate.net This method has the potential to be adapted for the synthesis of a variety of other 2-amino-2-deoxyhexoses. acs.orgnih.gov

Table 1: Key Features of the Sulfamate-Tethered Aza-Wacker Cyclization Strategy

Feature Description
Key Reaction Aza-Wacker Cyclization nih.govmdpi.com
Starting Material d-erythrono-1,4-lactone acs.orgnih.govnih.gov
Product Orthogonally protected d-galactosamines acs.orgnih.govnih.govresearchgate.net
Advantages Access to unique protection patterns, avoids traditional glycal/hexose starting materials acs.orgnih.gov
Applications Synthesis of complex aminoglycoside natural products frontiersin.org

Photoredox Catalytic Approaches in Glycosylation

Photoredox catalysis has emerged as a powerful tool in organic synthesis, and its application to glycosylation reactions has provided new avenues for the formation of glycosidic bonds under mild conditions. mdpi.commdpi.com These methods are particularly relevant for the synthesis of glycoconjugates containing 2-amino-2-deoxy-hexoses, which are often challenging to prepare using traditional glycosylation protocols. mdpi.com

One notable approach involves the use of photoredox Giese reactions, where a chiral dehydroalanine acts as an electron-deficient alkene in radical 1,4-additions to generate glycosyl-α-amino acids. mdpi.com Another successful strategy employs selenoglycosides as glycosyl donors, which, under photoredox conditions, can efficiently glycosylate the hydroxyl groups of protected amino acids. mdpi.commdpi.com These reactions are typically carried out at room temperature and are tolerant of various functional groups, offering a significant advantage over methods that require harsh conditions or strictly anhydrous environments. mdpi.com

The use of visible light as a renewable energy source makes these methods environmentally friendly. The versatility of photoredox catalysis allows for the development of various glycosylation strategies, including the synthesis of C-glycosides and thioglycosides. Research in this area continues to expand, with the development of new photocatalysts and reaction conditions to further improve the efficiency and stereoselectivity of these transformations.

Table 2: Photoredox Catalytic Approaches for this compound Glycosylation

Approach Glycosyl Donor Acceptor Key Features
Photoredox Giese Reaction Glycosyl radical precursor Chiral dehydroalanine Forms C-glycosyl-α-amino acids mdpi.com
Selenoglycoside Glycosylation Selenoglycosides Protected amino acids Mild reaction conditions, high functional group tolerance mdpi.commdpi.com
Phenyl Selenoglycosides with Ru(bpy)₃(PF₆)₂ Per-O-benzylated β-glucopyranoside Alcohols Forms α-glycosides as major products

Enantiodivergent Synthetic Routes for Rare Amino Deoxy-Hexoses

Rare amino deoxy-hexoses, often found in bacterial polysaccharides and natural products, are attractive targets for synthetic chemists due to their unique biological activities. mdpi.com Enantiodivergent synthesis, which allows for the preparation of both enantiomers of a target molecule from a single chiral source, is a particularly powerful strategy for accessing these rare sugars.

Other de novo asymmetric approaches have also been developed to access rare sugars with uncommon stereochemistry or deoxy-substitutions. acs.orgmdpi.com These methods often rely on asymmetric catalysis to introduce the desired stereochemistry early in the synthetic sequence. acs.org For instance, the oxidative rearrangement of furfuryl alcohols, produced through asymmetric catalysis, provides a flexible route to various hexoses, including deoxy and amino sugar derivatives. acs.org Facile and scalable routes for the synthesis of rare deoxy amino L/D-sugars have also been developed using methods like one-pot double inversion of mono-benzoyl sugars. nih.gov

Table 3: Enantiodivergent and De Novo Routes to Rare Amino Deoxy-Hexoses

Methodology Key Reaction/Strategy Target Sugars Starting Materials
Krische Allylation Approach Diastereoselective carbonyl coupling of α-amino alcohols with a phthalimido-allene mdpi.com 2,4-diamino-2,4,6-trideoxyhexoses (DATDH) d- and l-threoninol or d- and l-allothreoninol mdpi.com
Achmatowicz Rearrangement Oxidative rearrangement of asymmetrically synthesized furfuryl alcohols acs.org Deoxy- and 4- and 6-substituted aminosugars Achiral furans acs.org
Double Inversion Strategy One-pot double inversion of mono-benzoyl sugars using TBAN₃ nih.gov Di-azido sugars as precursors to rare deoxy amino L/D-sugars Mono-benzoyl sugars nih.gov

Biosynthesis and Metabolic Pathways of 2 Amino 2 Deoxy Hexoses

Enzymatic Mechanisms of Amino Sugar Formation

The formation of 2-amino-2-deoxy-hexoses is a multi-step enzymatic process. In biological systems, the amino group is typically derived from L-glutamine or L-glutamate and introduced into sugar phosphates or sugar nucleotides through the action of specific enzymes. ebi.ac.uk The hexosamine biosynthetic pathway is highly conserved across various organisms, from bacteria to humans, underscoring its fundamental biological importance. plos.org

Role of Aminotransferases and Amidotransferases in 2-Amino-2-Deoxy-Hexose Biosynthesis

The initial and rate-limiting step of the hexosamine biosynthetic pathway is catalyzed by glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT), also known as glucosamine-6-phosphate synthase. ebi.ac.ukresearchgate.net GFAT is an amidotransferase that facilitates the transfer of an amino group from the amide of glutamine to fructose-6-phosphate, resulting in the formation of glucosamine-6-phosphate (GlcN-6-P) and glutamate. mdpi.comebi.ac.uk This reaction is a critical control point for the entire pathway. researchgate.net

GFAT is a complex enzyme composed of two distinct domains: an N-terminal glutaminase (B10826351) domain that hydrolyzes glutamine to produce ammonia (B1221849), and a C-terminal isomerase domain that utilizes this ammonia to convert fructose-6-phosphate into GlcN-6-P. ebi.ac.uk The activity of GFAT is subject to feedback inhibition by its downstream product, UDP-GlcNAc, which helps to regulate the flux through the HBP. numberanalytics.com

Aminotransferases also play a role in the biosynthesis of various deoxy amino sugars, often utilizing pyridoxal (B1214274) 5'-phosphate (PLP) as a coenzyme to transfer an amino group from an amino acid donor to a keto-sugar substrate. plos.org

Key Intermediates and Precursors (e.g., Glucose 6-Phosphate in GlcNAc Biosynthesis)

The primary precursor for the de novo synthesis of 2-amino-2-deoxy-hexoses is glucose. Upon entering the cell, glucose is phosphorylated to glucose-6-phosphate (G6P), which is then isomerized to fructose-6-phosphate (F6P) by glucose-6-phosphate isomerase. researchgate.netwikipedia.org Fructose-6-phosphate serves as a key substrate for the hexosamine biosynthetic pathway. mdpi.com

The pathway proceeds as follows:

Fructose-6-phosphate is converted to glucosamine-6-phosphate (GlcN-6-P) by GFAT, using glutamine as the nitrogen donor. mdpi.com

GlcN-6-P is then acetylated by glucosamine-phosphate N-acetyltransferase (GNPNAT) using acetyl-CoA to form N-acetylglucosamine-6-phosphate (GlcNAc-6-P) . mdpi.com

GlcNAc-6-P is subsequently isomerized to N-acetylglucosamine-1-phosphate (GlcNAc-1-P) by phosphoacetylglucosamine mutase (PGM3/AGM1). mdpi.com

Finally, UDP-N-acetylglucosamine pyrophosphorylase (UAP1) catalyzes the reaction of GlcNAc-1-P with UTP to produce the final product, UDP-N-acetylglucosamine (UDP-GlcNAc) . mdpi.comresearchgate.net

This sequence of reactions highlights the integration of glucose metabolism (fructose-6-phosphate), amino acid metabolism (glutamine), fatty acid metabolism (acetyl-CoA), and nucleotide metabolism (UTP) in the synthesis of UDP-GlcNAc. frontiersin.org

EnzymeSubstrate(s)Product(s)Pathway Step
Glutamine:fructose-6-phosphate amidotransferase (GFAT) Fructose-6-phosphate, GlutamineGlucosamine-6-phosphate, Glutamate1. Formation of GlcN-6-P
Glucosamine-phosphate N-acetyltransferase (GNPNAT) Glucosamine-6-phosphate, Acetyl-CoAN-acetylglucosamine-6-phosphate, CoA2. Acetylation of GlcN-6-P
Phosphoacetylglucosamine mutase (PGM3/AGM1) N-acetylglucosamine-6-phosphateN-acetylglucosamine-1-phosphate3. Isomerization of GlcNAc-6-P
UDP-N-acetylglucosamine pyrophosphorylase (UAP1) N-acetylglucosamine-1-phosphate, UTPUDP-N-acetylglucosamine, Pyrophosphate4. Formation of UDP-GlcNAc

Specific Metabolic Transformations Involving 2-Amino-2-Deoxy-Hexoses

Beyond their biosynthesis, 2-amino-2-deoxy-hexoses and their derivatives undergo various metabolic transformations, particularly in microbial systems where they can serve as important carbon and nitrogen sources.

Catabolism of 2-Amino-2-Deoxy-Glucose Derivatives in Microbial Systems

In many bacteria, such as Escherichia coli, N-acetylglucosamine (GlcNAc), a derivative of 2-amino-2-deoxy-glucose, can be utilized as a source of carbon and nitrogen. asm.orgasm.org The catabolism of GlcNAc involves its transport into the cell and phosphorylation to N-acetylglucosamine-6-phosphate (GlcNAc-6P). biorxiv.orgresearchgate.net

The intracellular catabolism of GlcNAc-6P proceeds through two key enzymatic steps:

Deacetylation: N-acetylglucosamine-6-phosphate deacetylase (NagA) removes the acetyl group from GlcNAc-6P to produce glucosamine-6-phosphate (GlcN-6-P). asm.orgasm.org

Deamination and Isomerization: Glucosamine-6-phosphate deaminase (NagB) then converts GlcN-6-P into fructose-6-phosphate and ammonia. asm.orgasm.org

The resulting fructose-6-phosphate can then enter the central metabolic pathway of glycolysis. asm.org This catabolic pathway allows microorganisms to efficiently utilize chitin (B13524), a polymer of GlcNAc and one of the most abundant polysaccharides in nature, as a nutrient source. asm.orggoogle.com

Glucosamine-6-Phosphate Deaminase Activity and Interconversions

Glucosamine-6-phosphate deaminase (GNPDA), known as NagB in E. coli, catalyzes the reversible conversion of glucosamine-6-phosphate (GlcN-6-P) to fructose-6-phosphate (Fru-6-P) and ammonia. plos.orgunesp.bruniprot.org This enzyme plays a crucial role in both the catabolism of amino sugars and in maintaining the balance of metabolites in the hexosamine biosynthetic pathway. nih.govasm.org

The reaction catalyzed by GNPDA is a key metabolic junction, connecting amino sugar metabolism with glycolysis. nih.gov In the catabolic direction, it channels GlcN-6P derived from the breakdown of amino sugars into the glycolytic pathway. nih.govasm.org In the anabolic direction, under conditions of high ammonia concentration, it can catalyze the synthesis of GlcN-6P from Fru-6-P. asm.org

In E. coli, NagB is an allosteric enzyme that is activated by N-acetylglucosamine-6-phosphate (GlcNAc-6P). unesp.brnih.gov This regulation ensures that the degradation of GlcN-6P is coordinated with the availability of GlcNAc, preventing a futile cycle of synthesis and degradation of amino sugars. nih.govanr.fr However, in other bacteria like Bacillus subtilis, the orthologous enzyme is not allosterically regulated. uniprot.organr.fr

EnzymeReactionDirectionRegulatory Notes (E. coli)
Glucosamine-6-phosphate deaminase (GNPDA/NagB) Glucosamine-6-phosphate ↔ Fructose-6-phosphate + NH₃ReversibleAllosterically activated by N-acetylglucosamine-6-phosphate

Glucosamine-1-Phosphate Metabolism by GlmM

Phosphoglucosamine mutase (GlmM) is a critical enzyme in the biosynthesis of UDP-N-acetylglucosamine in bacteria. nih.govresearchgate.net It catalyzes the reversible interconversion of glucosamine-6-phosphate (GlcN-6-P) and glucosamine-1-phosphate (GlcN-1-P). nih.govuniprot.org This is an essential step that precedes the final reactions leading to the formation of UDP-GlcNAc in the prokaryotic pathway. nih.govoup.com

The catalytic mechanism of GlmM is a classical ping-pong bi-bi reaction, which involves a phosphorylated enzyme intermediate. nih.govuniprot.org The enzyme must be in a phosphorylated state to be active. nih.govnih.gov The reaction proceeds via a glucosamine-1,6-bisphosphate intermediate. nih.govuniprot.org Studies have shown that E. coli GlmM can autophosphorylate in vitro in the presence of ATP and a divalent cation, with the phosphorylation occurring on a specific serine residue (Ser102). nih.govresearchgate.net This autophosphorylation is a potential mechanism for the initial activation of the enzyme in vivo. nih.gov

The GlcN-1-P produced by GlmM is then utilized by the bifunctional enzyme GlmU, which first acetylates it to N-acetylglucosamine-1-phosphate and then catalyzes the formation of UDP-GlcNAc. oup.comfrontiersin.org

Biosynthesis of Complex Glycans Incorporating this compound Units

The biosynthesis of complex glycans containing this compound units is a fundamental process in the formation of various essential biomacromolecules, including antibiotics, and bacterial cell wall components like peptidoglycan and lipopolysaccharides. researchgate.net This intricate process involves a series of enzymatic reactions that modify sugar nucleotides, introducing amino and deoxy functionalities, and subsequently incorporating these modified sugars into larger glycan structures.

Deoxygenation Steps in the Biosynthesis of Deoxyhexose Moieties in Antibiotics

Many antibiotics contain modified sugar moieties, primarily deoxy- and deoxyamino sugars, which are crucial for their biological activity. washington.edu The biosynthesis of these deoxysugars typically originates from D-glucose and proceeds through transformations at the level of a nucleoside diphosphate-activated sugar, such as thymidine (B127349) diphosphate (B83284) (dTDP)-glucose. washington.edu

A key and well-studied initial step is the conversion of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose, a reaction catalyzed by dTDP-D-glucose 4,6-dehydratase. washington.edu Following this, further deoxygenation reactions occur at various positions on the sugar ring. For instance, the 2-deoxygenation reaction, which converts dTDP-4-keto-6-deoxy-D-glucose to dTDP-4-keto-2,6-dideoxy-D-glucose, is catalyzed by a two-enzyme system. washington.eduuni-hannover.de This process has been studied in the biosynthesis of antibiotics like granaticin and oleandomycin. washington.eduuni-hannover.de

Research has also shed light on the biosynthesis of other deoxysugars found in antibiotics. For example, the biosynthesis of L-rhodinose, a sugar moiety in the antibiotic lactonamycin, involves genes that are part of the lactonamycin biosynthetic gene cluster. nih.gov Similarly, the biosynthesis of chlorothricin involves the formation of deoxyhexose units. acs.org The ability to understand and manipulate these biosynthetic pathways opens up possibilities for creating novel antibiotic derivatives through combinatorial biosynthesis and glycorandomization. nih.gov

AntibioticPrecursor Sugar MoietyKey Biosynthetic StepReferences
GranaticindTDP-4-keto-2,6-dideoxy-D-glucose2-deoxygenation of dTDP-4-keto-6-deoxy-D-glucose washington.eduuni-hannover.de
OleandomycindTDP-4-keto-2,6-dideoxy-D-glucose2-deoxygenation of dTDP-4-keto-6-deoxy-D-glucose washington.eduuni-hannover.de
LactonamycinL-RhodinoseEncoded by lactonamycin gene cluster nih.gov
DaunorubicinL-DaunosamineMulti-step pathway from TDP-4-keto-6-deoxyglucose core.ac.uk

Role in Bacterial Cell Wall Peptidoglycan and Lipopolysaccharide Biosynthesis

2-Amino-2-deoxy-hexoses are fundamental components of the bacterial cell wall, playing critical roles in the structure and integrity of both peptidoglycan and lipopolysaccharides (LPS). researchgate.net In Gram-negative bacteria, the outer membrane is characterized by the presence of LPS, which consists of lipid A, a core oligosaccharide, and an O-antigen polysaccharide. imrpress.com The core oligosaccharide often contains hexoses and hexosamines. imrpress.com

The biosynthesis of these structures involves lipid-linked sugar intermediates. For instance, the synthesis of the O-antigen can be initiated by the transfer of a sugar phosphate (B84403), such as N-acetylglucosamine (GlcNAc)-1-phosphate, to a lipid carrier, undecaprenyl phosphate (Und-P). imrpress.com This initial step is catalyzed by enzymes like WecA. imrpress.com Subsequently, other sugars, including various 2-amino-2-deoxy-hexoses, are added to build the O-antigen repeating unit, which is then polymerized and attached to the lipid A-core. researchgate.net

In Gram-positive bacteria, the cell wall is composed of a thick layer of peptidoglycan, which is often decorated with other polymers like teichoic acids. oup.com The biosynthesis of these cell wall glycoconjugates also relies on the sequential addition of activated sugar precursors, including amino sugars, by specific glycosyltransferases. oup.com The process is initiated on a lipid carrier on the cytoplasmic side of the membrane, followed by elongation and translocation across the membrane. oup.com For example, the synthesis of the linkage region of teichoic acid is thought to involve a prenyl pyrophosphoryl GlcNAc derivative. annualreviews.org

Bacterial ComponentKey this compoundRole in BiosynthesisReferences
Lipopolysaccharide (LPS) O-AntigenN-Acetylglucosamine (GlcNAc), N-Acetylgalactosamine (GalNAc)Initiation of O-antigen synthesis on a lipid carrier. imrpress.com
PeptidoglycanN-Acetylglucosamine (GlcNAc), N-Acetylmuramic acidForms the glycan backbone of peptidoglycan. oup.com
Teichoic AcidN-Acetylglucosamine (GlcNAc)Part of the linkage unit connecting teichoic acid to peptidoglycan. annualreviews.org

Biosynthesis of 6-Deoxyhexose Glycans in Bacteria

6-Deoxyhexoses are prevalent components of bacterial cell surface glycans, including LPS and extracellular polysaccharides, and are often crucial for the pathogenicity of various bacteria. oup.comnih.gov The biosynthesis of these sugars typically starts from nucleoside diphosphate (NDP)-activated hexoses, which are converted to an NDP-4-keto-6-deoxy intermediate. oup.com

For example, the biosynthesis of GDP-L-fucose and GDP-D-rhamnose, common 6-deoxyhexoses in the LPS of Gram-negative pathogens like Helicobacter pylori and Pseudomonas aeruginosa, proceeds through a GDP-4-keto-6-deoxy-D-mannose intermediate. oup.com This intermediate is formed from GDP-D-mannose by the enzyme GDP-D-mannose 4,6-dehydratase. oup.com Subsequent enzymatic steps involving epimerization and reduction lead to the final 6-deoxyhexose products. oup.com

Similarly, the biosynthesis of dTDP-6-deoxy-D-allose in Streptomyces sp. involves a proposed pathway starting from dTDP-glucose. oup.com A key enzyme in this pathway is dTDP-4-keto-6-deoxyglucose reductase (GerKI), which catalyzes the reduction at the C4 position of the 4-keto-6-deoxyhexose intermediate. oup.com The study of these biosynthetic pathways is important as they may represent targets for the development of new antibacterial therapies. nih.gov Bacterial rhamnosyltransferases, enzymes that incorporate L-rhamnose into glycans, are considered potential antibiotic targets because L-rhamnose is essential for the biosynthesis of bacterial glycans involved in survival and host infection. acs.org

6-DeoxyhexosePrecursorKey IntermediateOrganism ExampleReferences
GDP-L-FucoseGDP-D-MannoseGDP-4-keto-6-deoxy-D-mannoseHelicobacter pylori oup.com
GDP-D-RhamnoseGDP-D-MannoseGDP-4-keto-6-deoxy-D-mannosePseudomonas aeruginosa researchgate.netoup.com
6-Deoxy-D-TaloseGDP-D-MannoseGDP-4-keto-6-deoxy-D-mannoseActinobacillus actinomycetemcomitans oup.com
dTDP-6-deoxy-D-allosedTDP-glucosedTDP-4-keto-6-deoxy-D-glucoseStreptomyces sp. oup.com

Advanced Analytical and Structural Elucidation Methodologies for 2 Amino 2 Deoxy Hexoses

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are indispensable for unraveling the detailed molecular architecture of 2-amino-2-deoxy-hexoses. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are at the forefront of these analytical approaches, providing unparalleled insights into their structure and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides atomic-level information about the structure and dynamics of molecules in solution. nih.gov It is a cornerstone for the comprehensive analysis of 2-amino-2-deoxy-hexoses and their derivatives. wikipedia.org

A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to decipher the complex spectra of amino sugars. youtube.com 1D ¹H-NMR provides initial information on the chemical environment of protons, including chemical shifts, coupling constants, and integration. emerypharma.com However, due to significant signal overlap in complex molecules, 2D NMR experiments are often essential. youtube.com

Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are homonuclear experiments that reveal proton-proton (¹H-¹H) coupling networks within a sugar ring, helping to identify individual monosaccharide spin systems. nih.govwikipedia.org TOCSY is particularly useful as it establishes correlations between a given proton and all other protons within the same spin system, not just its immediate neighbors. wikipedia.org

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are through-space correlation experiments. They identify protons that are close to each other in space, which is crucial for determining the sequence of monosaccharides and the conformation around glycosidic linkages. rsc.org

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC) are 2D experiments that correlate the chemical shifts of protons with their directly attached carbons (¹³C), providing a map of C-H connectivities. nih.govrsc.org

Heteronuclear Multiple Bond Correlation (HMBC) is a key experiment for determining the linkage positions between sugar residues. It detects long-range correlations (typically 2-3 bonds) between protons and carbons, allowing for the identification of the carbon atom on the opposite side of a glycosidic linkage. nih.govrsc.org

These experiments, often used in combination, allow for the complete assignment of proton and carbon signals in the NMR spectra of 2-amino-2-deoxy-hexose-containing molecules. researchgate.net

The primary structure of a glycoconjugate includes the identity of its monosaccharide components, their ring form, anomeric configuration (α or β), the sequence of the residues, and the positions of the glycosidic linkages. nih.govacs.org NMR spectroscopy is a paramount tool for determining these features.

By analyzing coupling constants and chemical shifts, researchers can identify the type of glycosidic linkage, for instance, a 1→4 or 1→6 linkage. creative-biostructure.com The anomeric configuration is often determined by the magnitude of the coupling constant between the anomeric proton (H-1) and H-2, as well as the chemical shift of the anomeric carbon (C-1). wikipedia.org The sequence of monosaccharides is elucidated primarily through NOESY/ROESY experiments, which show spatial proximities between protons on adjacent residues, and HMBC experiments, which establish through-bond connectivities across the glycosidic linkage. nih.govacs.org

For example, in the study of hyaluronan, a polysaccharide composed of repeating units of N-acetylglucosamine (a this compound derivative) and glucuronic acid, NMR data supported a predominant conformation for the β(1→3) linkage and suggested a conformational equilibrium at the β(1→4) linkage. slu.se

NMR spectroscopy is also a powerful tool for studying the three-dimensional conformation of this compound derivatives in solution. This is crucial as the biological function of these molecules is often dictated by their shape.

A notable example is the study of N-acetyl-d-glucosamine (GlcNAc), one of the most common amino sugars. d-nb.info Recent research has utilized advanced NMR techniques to identify and quantify the less common cis conformation of the N-acetyl group, in addition to the predominant trans form. d-nb.infonih.gov By measuring various J-couplings within the N-acetyl group, the orientation between protons H2 and NH was determined to be in an anti conformation for both cis and trans forms. slu.sed-nb.info Such detailed conformational analysis is vital for understanding the structure of larger biomolecules like glycoproteins and polysaccharides where GlcNAc is a fundamental building block. nih.gov The conformation of the N-acetyl group in the core structure of N-glycans is believed to be important for stabilizing their folded conformation. oup.com

Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts for N-Acetyl-d-glucosamine (GlcNAc) Anomers
AnomerAmide ConformationH1 (ppm)H2 (ppm)C1 (ppm)C2 (ppm)
α-GlcNActrans~5.18~3.95~93.3~58.6
β-GlcNActrans~4.68~3.70~97.5~56.2
α-GlcNAccisNot Reported~3.65Not ReportedNot Reported
β-GlcNAccisNot Reported~3.30Not ReportedNot Reported

Note: Chemical shifts are approximate and can vary based on solvent and temperature. Data compiled from multiple sources. d-nb.infonih.gov

Mass Spectrometry (MS) and Hyphenated Techniques for Identification

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. acs.org It is widely used for the identification and structural analysis of 2-amino-2-deoxy-hexoses. When coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC), it becomes a "hyphenated technique" with enhanced capabilities. ijpsjournal.comnih.gov

Hyphenated techniques offer superior specificity, accuracy, and precision for sample analysis. ijpsjournal.com LC-MS is particularly well-suited for the analysis of a wide range of biomolecules, including amino sugars. wikipedia.org The coupling of these techniques allows for the separation of complex mixtures prior to mass analysis, which is crucial for unambiguous identification. nih.gov

For the analysis of 2-amino-2-deoxy-hexoses, derivatization is often employed to improve their volatility for GC-MS or to enhance their ionization efficiency and chromatographic retention in LC-MS. nih.gov For instance, a sensitive LC-MS-based assay was developed for the quantification of amino sugars in lipid A, involving derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate. nih.gov Another approach involves reductive amination with 2-aminobenzamide (B116534) for fluorescent labeling and subsequent LC-MS analysis. biorxiv.org

High-resolution mass spectrometry, such as that performed on Orbitrap instruments, provides highly accurate mass measurements, enabling the determination of elemental compositions and the differentiation of isotopologues. nih.gov This is particularly valuable in metabolic studies using stable isotope labeling. nih.gov

Capillary electrophoresis (CE) coupled with MS (CE-MS) is another powerful hyphenated technique for the analysis of ionic and hydrophilic compounds like amino sugars. humanmetabolome.com CE offers high separation efficiency, capable of resolving isomers that may be difficult to separate by LC. humanmetabolome.comrepligen.com

Chromatographic Separation and Quantification Methods

Chromatography is a fundamental technique for the separation, identification, and quantification of 2-amino-2-deoxy-hexoses from complex biological matrices. Various chromatographic methods are employed, each with its own advantages.

High-Performance Liquid Chromatography (HPLC) is a widely used method. oup.com Due to the polar nature of amino sugars, reversed-phase chromatography often requires pre-column derivatization to enhance retention and detection. nih.govnih.gov Derivatization with agents like o-phthalaldehyde (B127526) (OPA) or p-aminobenzoic acid allows for sensitive fluorescence or UV detection. nih.govnih.gov

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful technique for the direct analysis of underivatized carbohydrates, including amino sugars. oup.com This method provides excellent resolution and sensitivity for the simultaneous analysis of neutral and amino sugars. oup.com It has been successfully applied to quantify amino sugars in various samples, including soil hydrolysates and polysaccharide-based vaccines. tandfonline.commdpi.com

Gas Chromatography (GC), typically coupled with MS, is another established method. oup.com This technique requires the conversion of the non-volatile amino sugars into volatile derivatives, for example, through trimethylsilylation or acetylation after reduction to the corresponding glycitols. jst.go.jpcdnsciencepub.com GC can provide excellent separation of different this compound isomers. cdnsciencepub.com

Ion-exchange chromatography has also been utilized for the separation of various 2-amino-2-deoxy-D-hexoses using an amino acid analyzer. cdnsciencepub.com

Interactive Table: Comparison of Chromatographic Methods for this compound Analysis
TechniquePrincipleDerivatizationDetectionKey Advantages
HPAEC-PAD Anion exchangeNot requiredPulsed AmperometryHigh resolution and sensitivity for underivatized sugars. oup.com
Reversed-Phase HPLC Hydrophobic interactionsOften required (e.g., OPA, p-aminobenzoic acid)Fluorescence, UVRapid, uses common instrumentation. nih.govtandfonline.com
GC-MS Partitioning in gas phaseRequired (e.g., silylation, acetylation)Mass SpectrometryExcellent separation of isomers, structural information from MS. oup.comcdnsciencepub.com
Ion-Exchange Chromatography Ionic interactionsNot requiredNinhydrin (post-column)Separation of multiple hexosamines. cdnsciencepub.com
CE-MS Electrophoretic mobilityNot requiredMass SpectrometryHigh separation efficiency for isomers, minimal sample prep. humanmetabolome.comrepligen.com

Gas-Liquid Partition Chromatography (GLPC) for Separation and Analysis of 2-Amino-2-Deoxy-Hexoses

Gas-Liquid Partition Chromatography (GLPC), a subset of Gas Chromatography (GC), is a powerful technique for the analysis of volatile compounds. chromtech.comnootanpharmacy.in However, sugars and their amino derivatives are non-volatile due to their high polarity and strong hydrogen bonding capabilities. oup.com Therefore, a crucial prerequisite for their analysis by GLPC is a derivatization step to convert them into volatile and thermally stable analogues. tcichemicals.comgcms.cz

One established method involves the analysis of 2-amino-2-deoxyhexoses as their 2-acetamido-1,3,4,5,6-penta-O-acetyl-2-deoxyglycitol derivatives. cdnsciencepub.com This derivatization effectively masks the polar hydroxyl and amino groups, rendering the molecule suitable for GC analysis. The separation is based on the differential partitioning of these derivatives between a gaseous mobile phase and a liquid stationary phase coated on a solid support. chromtech.com

The choice of stationary phase is critical for achieving separation. Various phases have been explored to separate different sugar derivatives. For instance, mixtures of D-glucosamine and D-galactosamine can be successfully separated and quantified using GLPC. nih.gov The technique offers advantages of high selectivity, speed, and the ability to work with microgram quantities of material, making it a valuable tool for analyzing the hydrolyzates of glycoproteins and other biological materials. cdnsciencepub.com

Hydrophilic Interaction Liquid Chromatography (HILIC) for Sugar Isomer Separation

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a robust method for separating highly polar compounds like amino sugars, often precluding the need for derivatization. nih.govmdpi.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile. mdpi.comhalocolumns.com A water-rich layer is formed on the surface of the stationary phase, and analyte retention is based on partitioning between this aqueous layer and the bulk mobile phase. halocolumns.comuva.nl

HILIC is particularly adept at separating isomeric and even anomeric forms of sugars. mdpi.comnih.gov The separation of critical isomers such as glucosamine (B1671600) and galactosamine, which can be challenging, is achievable with HILIC. nih.govresearchgate.net For instance, a method using a zwitterionic HILIC (ZIC-HILIC) stationary phase with an isocratic mobile phase has been shown to separate glucosamine and muramic acid. nih.govnih.gov While glucosamine and its isomer galactosamine could not be chromatographically separated in this specific rapid method, their respective contributions were determined mathematically based on differences in product ion intensities in mass spectrometry. nih.gov

The selectivity in HILIC can be fine-tuned by adjusting various parameters, including the mobile phase composition (water/organic solvent ratio, buffer pH, and concentration), temperature, and the chemistry of the stationary phase. mdpi.comuva.nlmerckmillipore.com For example, increasing the pH can accelerate mutarotation, leading to single, sharper peaks for reducing sugars. merckmillipore.com Poly-hydroxyl stationary phases have demonstrated exceptional selectivity for separating monosaccharides and their isomers. mdpi.com

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a key strategy in the analysis of 2-amino-2-deoxy-hexoses, particularly for gas chromatography, to increase volatility and thermal stability. tcichemicals.comgcms.cz It is also employed in liquid chromatography to enhance detection sensitivity, for example, by introducing a chromophore for UV detection. unam.edu.na

Preparation and Analysis of Trimethylsilyl (B98337) Derivatives

Trimethylsilylation is a widely used derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl and amino groups. tcichemicals.comnih.gov The process involves replacing these active hydrogens with a trimethylsilyl (TMS) group, significantly reducing the compound's polarity and increasing its volatility for GC analysis. tcichemicals.comgcms.cz

A common procedure involves reacting the amino sugar with a silylating agent like a mixture of hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS) in a solvent such as pyridine. oup.comtcichemicals.comresearchgate.net The resulting TMS derivatives are thermally stable and can be readily analyzed by GC-MS. tcichemicals.comgcms.cz This method allows for the separation and quantification of various monosaccharides, including N-acetylglucosamine and N-acetylgalactosamine. capes.gov.br

Automated, "in-time" derivatization methods have been developed to improve reproducibility and throughput, which is particularly beneficial for large-scale metabolomics studies. gcms.cznih.govgerstelus.com These automated systems perform the derivatization immediately before injection into the GC-MS, minimizing the degradation of unstable derivatives that can occur with manual, batch-wise preparation. gcms.cznih.gov

Table 1: Common Reagents for Trimethylsilylation

Reagent Name Abbreviation Common Applications
N,O-Bis(trimethylsilyl)acetamide BSA Amino acids, amides, phenols, carboxylic acids, sugars tcichemicals.com
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA General silylation, often used in metabolomics gcms.cz
Hexamethyldisilazane HMDS Often used in combination with TMCS for sugars oup.comtcichemicals.com
Trimethylchlorosilane TMCS Used as a catalyst with other silylating agents oup.comtcichemicals.com

Reductive Amination Tagging for Metabolomics Workflows

Reductive amination is a versatile derivatization strategy employed in the analysis of reducing sugars, including 2-amino-2-deoxy-hexoses, for liquid chromatography-mass spectrometry (LC-MS) based metabolomics. researchgate.netelementlabsolutions.com This two-step process involves the reaction of the sugar's open-chain aldehyde group with the primary amine of a labeling reagent to form a Schiff base (imine), which is then reduced to a stable secondary amine by a reducing agent like sodium cyanoborohydride. elementlabsolutions.comnih.gov

This tagging strategy serves multiple purposes. It stabilizes the sugar by locking it in an open-ring form, preventing the formation of multiple anomeric peaks in the chromatogram. researchgate.net Furthermore, the tag can enhance both the chromatographic retention and the ionization efficiency in the mass spectrometer, leading to improved sensitivity and separation. researchgate.netresearchgate.net

Various labeling reagents are available, and the choice of tag can influence the chromatographic separation. For example, ²H₅-aniline has been successfully used as a tagging reagent in combination with a ZIC-HILIC column to achieve good separation of common hexoses. researchgate.netresearchgate.net This methodology is integrated into metabolomics workflows to profile and quantify sugars in complex biological samples like urine and brain tissue. researchgate.net The derivatization introduces a chromophore or fluorophore, enabling sensitive detection, and can be used to label a wide range of sugars for comprehensive analysis. unam.edu.naresearchgate.netsigmaaldrich.comnih.gov

Table 2: Research Findings on Reductive Amination Tagging

Tagging Reagent Analytical Platform Key Findings Reference
²H₅-aniline ZIC-HILIC-MS Achieved best separation of common hexoses; applied to sugar profiling in urine and brain samples. researchgate.netresearchgate.net
2-Aminobenzamide (2-AB) HPLC-UV Used for quantitative analysis of monosaccharides; employed a non-toxic reductant, 2-picoline borane. researchgate.net
p-Aminobenzoic acid ethyl ester (ABEE) RP-HPLC-UV Enabled photometric detection of reducing sugars in fruit juices. unam.edu.na

Biological Roles and Functional Significance of 2 Amino 2 Deoxy Hexoses

Contribution to Glycoconjugate Structures and Functions

Glycoconjugates, which are complex carbohydrates linked to proteins or lipids, rely heavily on the inclusion of 2-amino-2-deoxy-hexoses for their structure and function. These amino sugars are key building blocks in the biosynthesis of these essential macromolecules. ontosight.airesearchgate.net

Integral Components of Glycoproteins and Glycolipids

2-amino-2-deoxy-hexoses are integral components of both glycoproteins (proteins with attached carbohydrate chains) and glycolipids (lipids with attached carbohydrate chains). ontosight.aiontosight.aiontosight.ai The most common examples include glucosamine (B1671600) and galactosamine, which are derived from glucose and galactose, respectively. creative-proteomics.com These amino sugars are often found in an N-acetylated form, such as N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc). youtube.comrsc.org

The presence of these amino sugars in the oligosaccharide chains (glycans) of glycoproteins and glycolipids is crucial for a multitude of cellular functions. libretexts.org These glycans, which form a sugar-rich layer on the cell surface known as the glycocalyx, are vital for cell-to-cell recognition, adhesion, and communication. libretexts.org Glycoproteins are abundant on secreted and membrane-bound proteins, while glycolipids are exclusively found on the extracellular surface of the plasma membrane. libretexts.org

Common 2-Amino-2-Deoxy-Hexoses in GlycoconjugatesParent Hexose (B10828440)
Glucosamine (GlcN)Glucose
Galactosamine (GalN)Galactose
Mannosamine (ManN)Mannose
N-Acetylglucosamine (GlcNAc)Glucose
N-Acetylgalactosamine (GalNAc)Galactose

Role in Proteoglycans and Extracellular Matrix Architecture

Proteoglycans are a specialized class of glycoproteins characterized by the presence of one or more long, unbranched polysaccharide chains called glycosaminoglycans (GAGs). nih.gov 2-amino-2-deoxy-hexoses are fundamental building blocks of these GAGs, which include well-known molecules like chondroitin (B13769445) sulfate (B86663), heparan sulfate, and keratan (B14152107) sulfate. fiveable.meua.es

These GAG chains are composed of repeating disaccharide units, each typically containing an amino sugar (such as N-acetylglucosamine or N-acetylgalactosamine) and a uronic acid or galactose. nih.gov The presence of these amino sugars, along with sulfate groups, contributes to the highly negative charge of GAGs, enabling them to attract and retain water, which is essential for the hydration and resilience of connective tissues. ua.es Proteoglycans are major components of the extracellular matrix (ECM), where they provide structural support, regulate cell adhesion, and influence cell migration. nih.govfiveable.me For instance, chondroitin sulfate is a vital component of cartilage, providing resistance to compression. ua.es

Involvement in Cell-to-Cell Recognition and Signaling Pathways

The oligosaccharide chains of glycoproteins and glycolipids, rich in 2-amino-2-deoxy-hexoses, act as molecular signals in cell-to-cell recognition and signaling pathways. youtube.comlibretexts.orgnumberanalytics.com These surface glycans can be recognized by specific carbohydrate-binding proteins called lectins, mediating interactions between cells. fiveable.me This recognition is fundamental to processes such as immune responses, where selectins on endothelial cells bind to carbohydrate ligands on leukocytes, facilitating their movement to sites of inflammation. fiveable.me

Furthermore, 2-amino-2-deoxy-hexoses are involved in modulating intracellular signaling. For example, the O-linked attachment of N-acetylglucosamine (O-GlcNAcylation) to serine and threonine residues of nuclear and cytoplasmic proteins is a dynamic post-translational modification that regulates the function of various proteins, including transcription factors. nih.gov This process is increasingly recognized as a key regulator of cellular signaling, akin to phosphorylation.

Significance in Microbial Biology and Pathogenesis Research

2-amino-2-deoxy-hexoses play a pivotal role in the biology of microorganisms, particularly bacteria, where they are essential for cell structure and are often implicated in pathogenesis.

Essential Components of Bacterial Cell Walls and Surface Glycans (e.g., LPS, O-Antigens)

The cell walls of many bacteria contain peptidoglycan, a polymer consisting of sugars and amino acids that forms a mesh-like layer outside the plasma membrane. A key component of peptidoglycan is N-acetylglucosamine (GlcNAc). creative-proteomics.comnih.gov In Gram-negative bacteria, the outer membrane is distinguished by the presence of lipopolysaccharide (LPS), a major virulence factor. mdpi.com The lipid A portion of LPS, which anchors it to the outer membrane, is typically a disaccharide of 2-amino-2-deoxy-D-glucose (glucosamine). frontiersin.orgmdpi.com

The O-antigen, the outermost part of the LPS, is a polysaccharide chain that exhibits significant structural diversity among different bacterial strains and is a major determinant of serological specificity. mdpi.com 2-amino-2-deoxy-hexoses and their derivatives are common constituents of O-antigens. frontiersin.orgnih.govscispace.com For instance, studies on Vibrio parahaemolyticus and Pseudomonas aeruginosa have identified glucosamine and galactosamine, as well as other less common amino sugars, as components of their LPS O-antigens. nih.govscispace.com The specific composition and linkage of these sugars contribute to the antigenicity of the bacterium and its ability to evade the host immune system.

Bacterial StructureKey 2-Amino-2-Deoxy-Hexose Component(s)
Peptidoglycan (many bacteria)N-Acetylglucosamine (GlcNAc)
Lipid A (Gram-negative bacteria)Glucosamine (GlcN)
O-Antigen (Gram-negative bacteria)Glucosamine, Galactosamine, and various other amino sugar derivatives

Constituents of Microbial Secondary Metabolites and Antibiotics

Microorganisms are a rich source of secondary metabolites, which are compounds not directly involved in the normal growth, development, or reproduction of the organism. Many of these secondary metabolites, including a number of important antibiotics, contain 2-amino-2-deoxy-hexoses as part of their structure. researchgate.netannualreviews.org The presence of these amino sugars is often crucial for the biological activity of the antibiotic.

Molecular Interactions and Binding Properties

The presence of both amino (-NH2) and hydroxyl (-OH) functional groups makes 2-amino-2-deoxy-hexoses and their polymers, such as chitosan (B1678972), effective chelating agents for a variety of metal ions. benthamdirect.com The 2-amino group, in particular, reliably participates in the binding of metals to the carbohydrate structure. nih.govnih.gov

The primary mechanisms for metal binding are chelation/complexation and ion exchange. benthamdirect.com Chelation involves the formation of coordinate bonds between the metal ion and the electron-donating amino and hydroxyl groups of the sugar. benthamdirect.com In acidic conditions, the amino groups can become protonated (-NH3+), enabling electrostatic interactions with negatively charged metal species. benthamdirect.com Studies with the palladium(II) probe [Pd(II)N2] have shown that 2-amino-2-deoxy-aldohexoses can act as anionic ligands to form metal complexes. nih.gov

The polymer of glucosamine, chitosan, is well-studied for its metal-binding capabilities. It can bind a wide range of heavy metals, and the primary binding mechanism is a covalent interaction between the metal ions and the functional groups of the chitosan, with ion exchange playing a less significant role. wikipedia.org The efficiency of binding is influenced by factors such as pH, the molecular weight of the polymer, and its degree of deacetylation. benthamdirect.comnih.gov Potentiometric and spectroscopic studies have indicated that D-mannosamine is a more effective ligand than D-glucosamine or D-galactosamine for forming copper(II) complexes. google.comias.ac.in The stability of these metal complexes often follows a specific order, as determined by pH-metric titrations. google.comias.ac.in

Table 1: Maximum Sorption Capacity of Chitosan for Various Metal Ions
Metal IonMaximum Sorption Capacity (Q) in mmol/g
Ag(+)1.93
Cu(2+)1.61
Zn(2+)0.94
Cd(2+)0.72
Pb(2+)0.64

Data sourced from a study on the binding of heavy metal contaminants onto chitosan. wikipedia.org

Table 2: Stability Sequence of Metal Complexes with Amino Sugars
Metal Ion Stability
Cu(2+) > Pb(2+) > Zn(2+) > Ni(2+) > Cd(2+) > Ca(2+) ~ Mg(2+)

This sequence indicates that Copper(II) forms the most stable complexes, while Calcium(II) and Magnesium(II) form the least stable ones. google.comias.ac.in

Carbohydrate-protein interactions are critical for cellular recognition, signaling, and adhesion. numberanalytics.com 2-Amino-2-deoxy-hexoses and their N-acetylated derivatives are key components of glycoproteins and glycolipids, serving as recognition motifs for a class of proteins called lectins. numberanalytics.comresearchgate.net These interactions are typically non-covalent and involve hydrogen bonding, hydrophobic interactions, and electrostatic forces. numberanalytics.com

Lectins exhibit high specificity for particular sugar residues. For example, lectin staining has shown the presence of N-acetyl-D-glucosamine (as β-(1-4)-D-glucosamine) and N-acetyl-D-galactosamine in ocular tissues, indicating specific recognition by lectins. arvojournals.org Studies on isolated chicken hepatocytes have identified a lectin specific for N-acetylglucosamine. nih.gov The affinity of these interactions can be dramatically increased when multiple sugar residues are clustered together. nih.gov

Beyond lectins, amino sugars also interact with enzymes. A notable example is the interaction with hexokinase, the first enzyme in the glycolysis pathway. A synthesized conjugate of glucosamine with a cyclopentadienyltricarbonylrhenium(I) core was found to be a high-affinity competitive inhibitor of hexokinase, demonstrating a direct and significant interaction between an amino sugar analog and a key metabolic enzyme. biorxiv.org This inhibition highlights how modifications to the amino sugar structure can modulate its binding to and function with specific proteins.

Cellular and Molecular Mechanisms of Action (e.g., Analogs)

Analogs of 2-amino-2-deoxy-hexoses can profoundly impact cellular function by interfering with fundamental metabolic and signaling pathways. By mimicking natural sugars, these analogs can act as competitive inhibitors or modulators of intracellular processes.

2-Deoxy-D-glucose (2-DG), an analog where the C-2 hydroxyl group of glucose is replaced by a hydrogen, serves as a classic example of a competitive inhibitor of glucose metabolism. nih.govwikipedia.org Its mechanism of action involves several key steps:

Cellular Uptake: 2-DG is recognized and transported into the cell by glucose transporters (GLUTs), competing directly with glucose for entry. nih.gov

Phosphorylation: Once inside the cell, 2-DG is phosphorylated by the enzyme hexokinase at the C-6 position, forming 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). nih.govpatsnap.com

Metabolic Blockade: Unlike glucose-6-phosphate, 2-DG-6-P cannot be isomerized to fructose-6-phosphate (B1210287) by the enzyme phosphoglucose (B3042753) isomerase (PGI). nih.govpatsnap.com This is because the C-2 position lacks the hydroxyl group necessary for the reaction to proceed.

Enzyme Inhibition and Accumulation: The inability to be further metabolized leads to the intracellular accumulation of 2-DG-6-P. nih.govpatsnap.com This accumulated product acts as a feedback inhibitor of hexokinase and a competitive inhibitor of PGI, effectively halting the glycolytic pathway. nih.govbiorxiv.org

This blockade of glycolysis leads to a depletion of cellular ATP, cell cycle arrest, and can ultimately induce cell death. wjgnet.com

Analogs of 2-amino-2-deoxy-hexoses can modulate a range of intracellular pathways beyond simple glycolytic inhibition. Their effects often stem from their ability to interfere with glycosylation processes or to be incorporated into signaling pathways.

Inhibition of Protein Glycosylation: Because 2-DG is also an analog of mannose (the C-2 epimer of glucose), it can interfere with N-linked glycosylation, a critical process for protein folding and function that occurs in the endoplasmic reticulum (ER). nih.govnih.gov This interference can lead to ER stress and the activation of the Unfolded Protein Response (UPR). nih.govbiorxiv.org Similarly, fluorinated N-acetylglucosamine analogs (e.g., 4-F-GlcNAc) can terminate the formation of poly-N-acetyllactosamine chains on glycoproteins, altering the function of tumor-associated antigens and reducing cell adhesion. google.com

Modulation of Kinase Signaling Cascades: Glucosamine itself has been shown to modulate inflammatory signaling. In human chondrocytes stimulated with IL-1β, glucosamine can reduce the production of matrix metalloproteases (MMPs) by inhibiting the phosphorylation of mitogen-activated protein kinases (MAPKs) like c-jun amino-terminal kinase (JNK) and p38. nih.gov In endothelial cells, glucosamine can suppress TNF-α-induced activation by preventing the phosphorylation of p38 MAPK and NF-κB, possibly through O-GlcNAc modification. spandidos-publications.com

Amelioration of Pathological Processes: In the context of Alzheimer's disease, glucosamine analogs such as glucosamine-6-sulfate (GlcN6S) and glucosamine-6-phosphate (GlcN6P) have been shown to interact with amyloid-β aggregates. nih.gov This interaction reduces neuronal cell death and mitigates pathological hallmarks like insulin (B600854) resistance and pro-inflammatory responses, indicating a modulatory effect on the AKT signaling pathway. nih.gov

Academic Research Paradigms and Future Directions in 2 Amino 2 Deoxy Hexose Studies

Development of Novel Glycosylation Strategies for Complex Glycoconjugate Synthesis

The synthesis of complex glycoconjugates containing 2-amino-2-deoxy-hexose residues presents significant challenges for chemists. The presence of the amino group at the C2 position complicates stereoselective glycosylation, often leading to mixtures of anomers. grafiati.commdpi.com Researchers are actively developing novel strategies to overcome these hurdles and enable the efficient and controlled synthesis of these vital biomolecules.

One major challenge is the inherent Lewis basicity of the amino substituent, which can interfere with Lewis acid promoters commonly used in glycosylation reactions. mdpi.comchemrxiv.org Furthermore, the use of N-acyl protecting groups can lead to the undesired formation of oxazoline (B21484) byproducts. chemrxiv.org To address these issues, new methodologies are being explored. For instance, a boron-catalyzed strategy using glycosyl fluorides with a 2,2,2-trichloroethoxycarbonyl (Troc) protecting group on the C2-amino function has shown promise for room-temperature glycosylations. chemrxiv.org Another approach involves using phenyl 2-azido-2-deoxy-1-selenoglycosides as versatile glycosyl donors, where the solvent choice can direct the stereochemical outcome, favoring either α or β-glycosides. grafiati.com

The development of chemoenzymatic methods also represents a significant advance. researchgate.net These strategies combine the precision of enzymatic reactions with the versatility of chemical synthesis. For example, regioselective enzymatic hydrolysis can be used to deprotect specific positions on acetylated 2-amino pyranose building blocks, creating intermediates for the synthesis of neoglycoproteins and glycosphingolipids. researchgate.net Enzymes like acetylxylan esterase and Candida rugosa lipase (B570770) have been successfully employed for this purpose. researchgate.net

Future directions in this area will likely focus on the development of more robust and universally applicable glycosylation methods. This includes the design of novel protecting groups that prevent side reactions and the discovery of new catalysts that offer greater stereocontrol. The ultimate goal is to create a synthetic toolbox that allows for the routine and predictable synthesis of any desired complex glycoconjugate containing 2-amino-2-deoxy-hexoses, paving the way for a deeper understanding of their biological roles.

Table 1: Novel Glycosylation Strategies for this compound

StrategyKey FeaturesAdvantagesChallenges
Boron-Catalyzed GlycosylationUtilizes glycosyl fluorides and silyl (B83357) ether acceptors with a Troc protecting group on the C2-amino function. chemrxiv.orgOperationally simple, room-temperature reactions with rapid profiles. chemrxiv.orgSubstrate scope and scalability may need further investigation.
AzidophenylselenylationTwo-step approach using phenyl 2-azido-2-deoxy-1-selenoglycosides as donors. grafiati.comSolvent-dependent stereocontrol (acetonitrile for β, diethyl ether for α). grafiati.comRequires handling of selenium-containing reagents.
Chemoenzymatic SynthesisCombines chemical synthesis with regioselective enzymatic deprotection. researchgate.netHigh regioselectivity, enabling the synthesis of complex structures like neoglycoproteins. researchgate.netEnzyme stability and substrate specificity can be limiting factors.
Nickel-Catalyzed GlycosylationUses C(2)-N-substituted benzylidene D-glucosamine and galactosamine trichloroacetimidates as donors. researchgate.netHigh yields and excellent α-selectivity for a wide range of alcohols. researchgate.netPotential for metal contamination in the final product.

Metabolic Engineering Approaches for Amino Sugar Production and Diversification

The industrial production of 2-amino-2-deoxy-hexoses, such as glucosamine (B1671600) (GlcN) and its derivative N-acetylglucosamine (GlcNAc), has traditionally relied on the acid hydrolysis of chitin (B13524) from shellfish shells. researchgate.netnih.gov However, this method suffers from environmental concerns and the risk of allergic reactions. nih.gov Consequently, metabolic engineering of microorganisms has emerged as a promising and sustainable alternative for producing these valuable amino sugars. researchgate.netnih.govtaylorfrancis.com

Researchers are engineering the metabolic pathways of bacteria like Escherichia coli and Bacillus subtilis to overproduce GlcN and GlcNAc. researchgate.netnih.govjmb.or.kr This involves the overexpression of key enzymes in the biosynthetic pathway and the deletion or downregulation of competing pathways. nih.govmdpi.com For example, pathway engineering in B. subtilis has involved overexpressing glmS (encoding GlcN-6-phosphate synthase) to enhance the production of GlcNAc. nih.gov A significant achievement in this area is the production of GlcNAc with a high yield of 110 g/L using recombinant E. coli. researchgate.net

Beyond simply increasing production, metabolic engineering also aims to diversify the range of amino sugars that can be produced. This involves introducing and combining enzymes from different organisms to create novel biosynthetic pathways. researchgate.net The promiscuity of many sugar biosynthetic enzymes, which can act on multiple substrates, is a key advantage in these glycodiversification efforts. researchgate.net By manipulating these enzymes, it is possible to generate a wide array of novel glycoforms of secondary metabolites. researchgate.net

Future research in this field will likely focus on optimizing microbial strains for even higher yields and productivities. This will involve systems biology approaches to understand and manipulate the entire metabolic network of the production host. Furthermore, the development of robust and predictable glycodiversification platforms will enable the creation of a vast library of novel amino sugars for various applications in medicine and biotechnology.

Table 2: Metabolic Engineering Strategies for Amino Sugar Production

OrganismEngineering StrategyTarget ProductKey Findings
Escherichia coliOverexpression of biosynthetic enzymes, deletion of competing pathways. researchgate.netN-acetylglucosamine (GlcNAc)Achieved a high yield of 110 g/L. researchgate.net
Bacillus subtilisPathway engineering, including overexpression of glmS. nih.govN-acetylglucosamine (GlcNAc)First report of pathway engineering in B. subtilis for GlcNAc production, reaching 5.19 g/L in a fed-batch bioreactor. nih.gov
Aspergillus sp.Microbial fermentation. jmb.or.krGlucosamine (GlcN) and N-acetylglucosamine (GlcNAc)Developed as a fungal production host, though it may require long culture periods. jmb.or.kr

Comprehensive Elucidation of Enzymatic Mechanisms in Amino Sugar Biosynthesis and Catabolism

A deep understanding of the enzymatic mechanisms governing the biosynthesis and catabolism of 2-amino-2-deoxy-hexoses is fundamental to both metabolic engineering and the design of therapeutic agents. These pathways involve a series of highly conserved enzymes that catalyze specific transformations of sugar molecules. mdpi.comasm.org

Biosynthesis: The primary pathway for amino sugar synthesis is the hexosamine biosynthetic pathway (HBP). A key entry point into this pathway is the conversion of fructose-6-phosphate (B1210287) (Fru6P), an intermediate of glycolysis, and glutamine to glucosamine-6-phosphate (GlcN6P). mdpi.com This reaction is catalyzed by the enzyme glutamine:fructose-6-phosphate aminotransferase (GFAT). mdpi.com GlcN6P is then acetylated to form N-acetylglucosamine-6-phosphate (GlcNAc-6-P), which can be further converted to UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial precursor for the synthesis of glycoproteins and other complex carbohydrates. mdpi.comebm-journal.org

Catabolism: The breakdown of N-acetylglucosamine (GlcNAc) involves a three-step enzymatic pathway that converts it back to fructose-6-phosphate, linking it to glycolysis. mdpi.com

Hexokinase (HXK): Phosphorylates GlcNAc to form N-acetylglucosamine-6-phosphate (GlcNAc-6-P). mdpi.com

N-acetylglucosamine-6-phosphate deacetylase (DAC or NagA): Deacetylates GlcNAc-6-P to produce glucosamine-6-phosphate (GlcN-6-P). mdpi.comasm.org

Glucosamine-6-phosphate deaminase (NAG or NagB): Deaminates and isomerizes GlcN-6-P to form fructose-6-phosphate. mdpi.comasm.org

The enzymes involved in these pathways, such as glucosamine-6-phosphate deaminase (GNPDA), are critical for maintaining cellular homeostasis. mdpi.comassaygenie.com Dysregulation of these enzymes has been implicated in metabolic disorders like diabetes. assaygenie.com

Future research will focus on obtaining high-resolution crystal structures of these enzymes in complex with their substrates and inhibitors. This structural information, combined with detailed kinetic and mechanistic studies, will provide a complete picture of how these enzymes function. Such knowledge is essential for the rational design of enzyme inhibitors and for optimizing enzymatic reactions in biotechnological applications.

Table 3: Key Enzymes in this compound Metabolism

EnzymePathwayReaction CatalyzedBiological Significance
Glutamine:fructose-6-phosphate aminotransferase (GFAT)BiosynthesisFructose-6-phosphate + Glutamine → Glucosamine-6-phosphate + GlutamateKey entry point into the hexosamine biosynthetic pathway. mdpi.com
Hexokinase (HXK)CatabolismN-acetylglucosamine → N-acetylglucosamine-6-phosphateFirst step in the breakdown of GlcNAc. mdpi.com
N-acetylglucosamine-6-phosphate deacetylase (DAC/NagA)CatabolismN-acetylglucosamine-6-phosphate → Glucosamine-6-phosphateSecond step in GlcNAc catabolism. mdpi.comasm.org
Glucosamine-6-phosphate deaminase (NAG/NagB/GNPDA)CatabolismGlucosamine-6-phosphate → Fructose-6-phosphate + AmmoniumFinal step linking GlcNAc catabolism to glycolysis; implicated in metabolic diseases. mdpi.comasm.orgmdpi.comassaygenie.com

Rational Design and Synthesis of Bioactive Analogs for Molecular Probes and Glycoscience Tools

Bioactive analogs of 2-amino-2-deoxy-hexoses are invaluable tools for probing the complex world of glycobiology. By modifying the structure of these amino sugars, scientists can create molecular probes to study their roles in cellular processes, develop inhibitors of specific enzymes, and create novel therapeutic agents. nih.govcas.czrsc.org

One powerful strategy involves the incorporation of bioorthogonal functional groups, such as azides, into the sugar scaffold. nih.govwikipedia.org These modified sugars can be fed to cells and incorporated into their glycans through the cell's own metabolic machinery. The azide (B81097) group then serves as a chemical handle for subsequent labeling with reporter molecules, such as fluorophores or biotin, allowing for the visualization and identification of specific glycoconjugates. nih.gov This metabolic labeling approach has been used to profile bacterial glycans and has revealed differences in sugar utilization between symbiotic and pathogenic bacteria. nih.gov

Another important application is the synthesis of fluorinated amino sugar analogs. cas.cz The introduction of fluorine can significantly alter the electronic properties and stability of the sugar, making these analogs useful as inhibitors of carbohydrate-processing enzymes or as probes for studying carbohydrate-protein interactions. cas.cz For example, fluorinated N-acetyl-galactosamine (GalNAc) and N-acetyl-glucosamine (GlcNAc) hemiacetals have shown increased cytotoxicity in cancer cell lines, highlighting their potential as therapeutic leads. cas.cz

The synthesis of these analogs often requires sophisticated chemical strategies to introduce modifications at specific positions on the sugar ring while controlling stereochemistry. frontiersin.orgmdpi.com For example, methods have been developed for the synthesis of rare deoxy amino L-sugars and their azide-containing analogs starting from readily available precursors like L-rhamnose. nih.gov

Future efforts in this area will focus on expanding the diversity of available amino sugar analogs. This includes the development of new synthetic methods for introducing a wider range of functional groups and the creation of probes that can respond to specific cellular stimuli. These advanced glycoscience tools will be crucial for unraveling the intricate functions of glycans in health and disease.

Table 4: Examples of Bioactive this compound Analogs

Analog TypeModificationApplicationExample
Metabolic ProbesIncorporation of bioorthogonal groups (e.g., azide). nih.govMetabolic glycan labeling to profile and visualize glycoconjugates in living systems. nih.govAzide-containing analogs of L-FucNAc, L-PneNAc, L-RhaNAc, and L-QuiNAc. nih.gov
Enzyme InhibitorsFluorination at various positions. cas.czInhibition of carbohydrate-processing enzymes; potential cytotoxic agents. cas.czFluorinated N-acetyl-galactosamine (GalNAc) and N-acetyl-glucosamine (GlcNAc) hemiacetals. cas.cz
Glycoconjugate PrecursorsSynthesis of rare or modified amino sugars. frontiersin.orgmdpi.comBuilding blocks for the synthesis of complex bacterial glycans as potential vaccine candidates. mdpi.comSynthesis of di-azido sugars via one-pot double inversion of mono-benzoyl sugars. frontiersin.org
Supramolecular HydrogelatorsAttachment of specific functional groups to induce self-assembly. acs.orgDevelopment of smart biomaterials with responsiveness to stimuli like reduction. acs.orgGlucosamine derivative with a nitrophenylcarbamate (NPmoc) group. acs.org

Advanced Computational Studies and Molecular Modeling of 2-Amino-2-Deoxy-Hexoses and Their Interactions

Computational methods and molecular modeling have become indispensable tools for studying 2-amino-2-deoxy-hexoses and their interactions with other biomolecules. These approaches complement experimental data by providing detailed insights into the structure, dynamics, and energetics of these systems at an atomic level. nih.govoup.com

Molecular dynamics (MD) simulations are widely used to model the behavior of amino sugars and their glycoconjugates in solution and in complex with proteins. nih.gov These simulations can reveal the conformational preferences of the sugar ring, the dynamics of its interactions with surrounding water molecules, and the specific hydrogen bonding and hydrophobic interactions that govern its binding to proteins. scirp.org However, the accuracy of these simulations is highly dependent on the force fields used to describe the interatomic interactions. Researchers have identified that some popular force fields can lead to excessively attractive interactions between amino acids and sugars, necessitating reparameterization to better match experimental data. nih.govnih.gov

Quantum chemical calculations are employed to investigate the fundamental nature of the interactions involving amino sugars. oup.com These methods can provide precise calculations of interaction energies, helping to quantify the strength of hydrogen bonds, C-H···π interactions, and lone-pair···π contacts between the sugar and aromatic amino acid residues in proteins. oup.com Such studies have shown that interactions with tryptophan residues can be particularly strong. oup.com

Computational approaches are also crucial in the design of bioactive analogs. Molecular modeling can be used to predict how modifications to the sugar structure will affect its conformation and binding affinity for a target protein. scirp.org For example, modeling studies have been used to understand the formation of supramolecular complexes between chiral amino acids and β-cyclodextrin, correlating well with experimental adsorption data. scirp.org Furthermore, computational analysis can aid in understanding the conformational landscape of modified amino sugars, such as those with azido (B1232118) and (thio)ureido groups, which is valuable for their application in organocatalysis. mdpi.comresearchgate.net

The future of computational studies in this field lies in the development of more accurate force fields and the application of multiscale modeling techniques that can bridge the gap from quantum mechanical details to the behavior of large biological systems. These advancements will enable more reliable predictions of binding affinities and enzymatic reaction mechanisms, accelerating the discovery and design of new glycoscience tools and therapeutics.

Table 5: Computational Approaches in this compound Research

Computational MethodApplicationKey Insights
Molecular Dynamics (MD) SimulationsModeling the behavior of amino sugars and their interactions with proteins and other molecules in solution. nih.govnih.govReveals conformational preferences, dynamics, and specific intermolecular interactions. Highlighted the need for force field reparameterization. nih.govnih.gov
Quantum Chemical CalculationsDetermining the strength and nature of intermolecular forces in sugar-protein interactions. oup.comProvides precise interaction energies for hydrogen bonds and π-interactions, showing strong interactions with tryptophan. oup.com
Molecular Modeling / DockingPredicting binding modes and affinities of amino sugar analogs to target proteins. scirp.orgAids in the rational design of inhibitors and probes; correlates computational results with experimental data. scirp.org
Conformational AnalysisExploring the stable conformations of modified amino sugars. mdpi.comresearchgate.netUnveils the landscape of available conformers and their relative stability, crucial for understanding reactivity and function. mdpi.comresearchgate.net

Q & A

Q. What analytical methods are recommended for quantifying 2-amino-2-deoxyhexose in complex biological matrices like heparin?

The MBTH (3-methyl-2-benzothiazolinone hydrazone) spectrophotometric method is a validated approach for microdetermination. This method involves acid hydrolysis of heparin to release hexosamines, followed by reaction with MBTH to form colored derivatives measurable at specific wavelengths (e.g., 650 nm). Total hexosamine content is determined after hydrolysis, while sulfamidohexose is quantified without hydrolysis; the difference yields acetamidohexose concentration . Validation requires calibration with pure standards and cross-checking via HPLC or mass spectrometry to confirm specificity.

Q. How can researchers confirm the structural identity of 2-amino-2-deoxyhexose derivatives during synthesis?

X-ray crystallography is the gold standard for resolving stereochemical ambiguities. For example, crystallizing 2-deoxy-D-arabino-hexose with phenylboronic acid esters allows precise determination of anomeric configuration and ring conformation . Complementary techniques include NMR (e.g., 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR for glycosidic linkage analysis) and IR spectroscopy to verify functional groups like acetamido or sulfamido moieties.

Q. What purification strategies are effective for isolating 2-amino-2-deoxyhexose from reaction mixtures?

Solid-phase extraction (SPE) with cation-exchange resins is commonly used due to the compound’s amino group. Gradient elution with ammonium acetate buffers (pH 4–6) improves recovery rates. For acetylated derivatives (e.g., Ac4_4GlcNCyoc), silica gel chromatography with chloroform/methanol gradients achieves >95% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data when studying metabolic incorporation of 2-amino-2-deoxyhexose?

Contradictions often arise from differences in cell-line specificity or analytical sensitivity. A tiered validation approach is recommended:

  • Method Comparison : Cross-validate results using orthogonal techniques (e.g., LC-MS vs. fluorescence labeling).
  • Statistical Analysis : Apply ANOVA or t-tests to assess variability between biological replicates .
  • Contextual Factors : Control for cell culture conditions (e.g., glucose concentration, which competes with hexosamine uptake) .

Q. What experimental designs optimize the synthesis of cyclopropene-modified 2-amino-2-deoxyhexose derivatives for glycan labeling?

Key steps include:

  • Protection/Deprotection : Acetylation of hydroxyl groups (e.g., Ac2_2O/pyridine) to prevent side reactions.
  • Cyclopropene Introduction : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl cyclopropene donors.
  • Purification : Reverse-phase HPLC with C18 columns and 0.1% TFA in water/acetonitrile gradients .
  • Quality Control : Validate via 19F^{19}\text{F}-NMR (if fluorinated tags are used) and MALDI-TOF for mass confirmation.

Q. How do researchers differentiate between 2-amino-2-deoxyhexose isomers (e.g., glucose vs. mannose derivatives) in glycomics studies?

Enzymatic Digestion : Use α-mannosidase or β-glucosidase to selectively hydrolyze specific linkages. Chromatographic Separation : Employ HILIC (Hydrophilic Interaction Liquid Chromatography) with amide columns, which resolves isomers based on hydroxyl group orientation. Tandem MS : Fragmentation patterns (e.g., cross-ring cleavages) distinguish glucosamine (m/z 144) from mannosamine (m/z 126) derivatives .

Methodological Considerations for Data Analysis

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in 2-amino-2-deoxyhexose toxicity studies?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • Outlier Detection : Apply Grubbs’ test or ROUT method (Q=1%) to exclude anomalous data points.
  • Reproducibility : Report IC50_{50} values with 95% confidence intervals from ≥3 independent experiments .

Q. How can researchers mitigate artifacts when tracking 2-amino-2-deoxyhexose uptake via fluorescent probes?

  • Control Experiments : Include cells treated with competing sugars (e.g., glucosamine) to assess probe specificity.
  • Quenching Assays : Use sodium azide to inhibit metabolic activity and distinguish passive vs. active uptake.
  • Microscopy Calibration : Normalize fluorescence intensity to cell count (e.g., via DAPI staining) .

Conflict Resolution in Experimental Design

Q. How should researchers address discrepancies between in vitro and in vivo data on 2-amino-2-deoxyhexose bioavailability?

  • Compartmental Modeling : Use pharmacokinetic models (e.g., two-compartment) to account for tissue distribution and clearance rates.
  • Tracer Studies : Incorporate isotopically labeled compounds (e.g., 13C^{13}\text{C}-2-amino-2-deoxyhexose) to track metabolic fate in real time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.